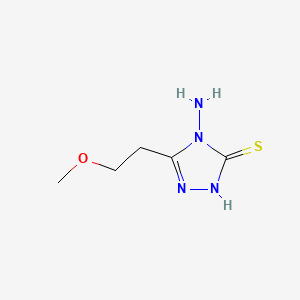

4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of triazoles . Triazoles are a group of compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of “4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol” would likely involve a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, often acting as a basic nucleus of different heterocyclic compounds with various biological applications .

Scientific Research Applications

Chemical Reactivity and Applications

4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol, a derivative of 1,2,4-triazole, exhibits considerable potential in various scientific domains. This compound, particularly its open thiogroup, demonstrates significant antioxidant and antiradical activity, contributing positively to biochemical processes in patients exposed to high radiation doses. It shares structural similarities with biogenic amino acids like cysteine, which also possesses a free SH-group, indicating potential for diverse chemical reactivity and applications in pharmacological contexts (Kaplaushenko, 2019).

Industrial Applications and Synthesis

Amino-1,2,4-triazoles, including 4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol, serve as primary raw materials in the industry of fine organic synthesis. These compounds are integral in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Diverse Practical Applications

4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol derivatives are utilized in various practical applications. They find use in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their role as corrosion inhibitors is notable, and they are extensively used for controlling pests in agriculture. The low toxicity profile of these derivatives further enhances their appeal for use in different industrial and pharmaceutical applications (Parchenko, 2019).

properties

IUPAC Name |

4-amino-3-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4OS/c1-10-3-2-4-7-8-5(11)9(4)6/h2-3,6H2,1H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLYMKNSHHRTED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NNC(=S)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(furan-2-yl)propan-2-yl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603259.png)

![3-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-6-[(4-phenylpiperazin-1-yl)methyl]pyridin-4(1H)-one](/img/structure/B603262.png)

![4-(1H-benzimidazol-2-yl)-1-[1-(furan-2-yl)propan-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603264.png)

![7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B603266.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603268.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603271.png)

![1-(cyclopropylmethyl)-N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603274.png)

![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[4-(1,3-thiazol-2-yl)benzyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603275.png)

![2-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B603276.png)

![N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603278.png)

![2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B603280.png)

![2-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603281.png)